molecular formula C9H9BrFN B3323992 3-(4-Bromophenyl)-3-fluoroazetidine CAS No. 1780825-67-3

3-(4-Bromophenyl)-3-fluoroazetidine

Cat. No.: B3323992
CAS No.: 1780825-67-3
M. Wt: 230.08
InChI Key: GZRCPTINNKAKKD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-fluoroazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of both bromine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical and biological applications. The unique structural features of this compound contribute to its reactivity and potential utility in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-fluoroazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and fluoroamine.

    Formation of Azetidine Ring: The key step involves the formation of the azetidine ring through a cyclization reaction. This can be achieved by reacting 4-bromobenzaldehyde with fluoroamine in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.

    Purification: The crude product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-fluoroazetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-3-fluoroazetidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-fluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-3-chloroazetidine
  • 3-(4-Bromophenyl)-3-iodoazetidine
  • 3-(4-Fluorophenyl)-3-fluoroazetidine

Uniqueness

3-(4-Bromophenyl)-3-fluoroazetidine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

3-(4-bromophenyl)-3-fluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRCPTINNKAKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-3-fluoroazetidine
Reactant of Route 2
3-(4-Bromophenyl)-3-fluoroazetidine
Reactant of Route 3
3-(4-Bromophenyl)-3-fluoroazetidine
Reactant of Route 4
3-(4-Bromophenyl)-3-fluoroazetidine
Reactant of Route 5
3-(4-Bromophenyl)-3-fluoroazetidine
Reactant of Route 6
3-(4-Bromophenyl)-3-fluoroazetidine

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